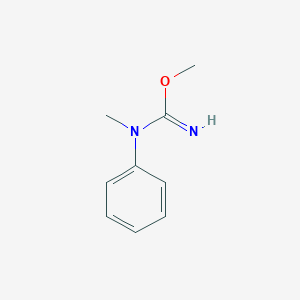
Methyl N-methyl-N-phenylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-methyl-N-phenylcarbamimidate is an organic compound that belongs to the class of carbamimidates It is characterized by the presence of a methyl group, a phenyl group, and a carbamimidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-methyl-N-phenylcarbamimidate can be synthesized through the reaction of aniline with dimethyl carbonate (DMC) in the presence of acid-base bifunctional ionic liquids as catalysts. The reaction is typically carried out at a temperature of 160°C for about 4 hours, resulting in a yield of 72% for this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-N-phenylcarbamimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamimidate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carbamates or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with the use of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted carbamimidates or carbamates.
Oxidation and Reduction Reactions: The major products include carbamates and amines, respectively.
Scientific Research Applications
Methyl N-methyl-N-phenylcarbamimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of methyl N-methyl-N-phenylcarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-phenylcarbamate
- N-Methyl-N-phenylurea
- N-Methyl-N-phenylcarbamate
Uniqueness
Methyl N-methyl-N-phenylcarbamimidate is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
61979-21-3 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
methyl N-methyl-N-phenylcarbamimidate |
InChI |
InChI=1S/C9H12N2O/c1-11(9(10)12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI Key |
UYOYYQOTMLHIMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















